molecular formula C12H18N2O5S2 B2975388 3-(4-methoxybenzenesulfonyl)-N,N-dimethylazetidine-1-sulfonamide CAS No. 1797303-61-7

3-(4-methoxybenzenesulfonyl)-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B2975388
CAS No.: 1797303-61-7
M. Wt: 334.41
InChI Key: AYVMKLNAFBCSPZ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-N,N-dimethylazetidine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzenesulfonyl chloride, which is then reacted with N,N-dimethylazetidine-1-sulfonamide under controlled conditions. The reaction often requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce various substituted azetidine derivatives .

Scientific Research Applications

3-(4-Methoxybenzenesulfonyl)-N,N-dimethylazetidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their function. The azetidine ring may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxybenzenesulfonyl)-N,N-dimethylazetidine-1-sulfonamide is unique due to the combination of the sulfonamide group and the azetidine ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S2/c1-13(2)21(17,18)14-8-12(9-14)20(15,16)11-6-4-10(19-3)5-7-11/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVMKLNAFBCSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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